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ADP-D-ribose 2'-phosphate -

ADP-D-ribose 2'-phosphate

Catalog Number: EVT-1584069
CAS Number:
Molecular Formula: C15H24N5O17P3
Molecular Weight: 639.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ADP-D-ribose 2'-phosphate is an ADP-aldose. It has a role as a mouse metabolite. It derives from a D-ribofuranosyl-ADP. It is a conjugate acid of an ADP-D-ribose 2'-phosphate(4-).
Overview

ADP-D-ribose 2'-phosphate is a nucleotide derivative that plays a crucial role in various biochemical processes, particularly in cellular signaling and metabolism. This compound is a product of the enzymatic activity of ADP-ribosyl transferases, which transfer ADP-ribose units from nicotinamide adenine dinucleotide to various substrates, including proteins and nucleic acids. The presence of the 2'-phosphate group on the ribose sugar distinguishes this compound from other forms of ADP-ribose, influencing its reactivity and biological functions.

Source and Classification

ADP-D-ribose 2'-phosphate is primarily derived from the hydrolysis of nicotinamide adenine dinucleotide, catalyzed by enzymes such as poly(ADP-ribose) polymerases and certain ADP-ribosyl transferases. These enzymes facilitate the transfer of ADP-ribose units to target molecules, leading to modifications that can affect cellular processes such as DNA repair, gene expression, and signal transduction.

In terms of classification, ADP-D-ribose 2'-phosphate belongs to the family of nucleotide sugars. It is categorized as a phosphorylated ribonucleotide, specifically a derivative of adenosine diphosphate ribose with an additional phosphate group at the 2' position of the ribose sugar.

Synthesis Analysis

Methods

The synthesis of ADP-D-ribose 2'-phosphate can be achieved through various enzymatic and chemical methods. One common approach involves enzymatic synthesis using nicotinamide adenine dinucleotide as a substrate. The enzyme poly(ADP-ribose) polymerase catalyzes the transfer of ADP-ribose units to specific acceptor molecules.

Technical Details

  1. Enzymatic Synthesis:
    • The reaction typically requires nicotinamide adenine dinucleotide and a suitable acceptor substrate.
    • The enzyme catalyzes the nucleophilic attack by the hydroxyl group at the 2' position of the ribose sugar on the C1" atom of nicotinamide adenine dinucleotide, resulting in the formation of ADP-D-ribose 2'-phosphate along with nicotinamide as a byproduct .
  2. Chemical Synthesis:
    • Chemical synthesis can also be performed using protected ribonucleotides and phosphoramidite chemistry, allowing for precise control over the phosphorylation state at specific positions on the ribose ring .
Molecular Structure Analysis

Structure

ADP-D-ribose 2'-phosphate consists of an adenosine moiety linked to a diphosphate group and a ribose sugar with a phosphate group attached at the 2' position. The molecular formula is C_{10}H_{13}N_5O_7P_2.

Data

  • Molecular Weight: Approximately 327.18 g/mol
  • Structural Features: The compound features a ribofuranosyl ring, two phosphate groups (one at the 5' position and one at the 2' position), and an adenine base.
Chemical Reactions Analysis

Reactions

ADP-D-ribose 2'-phosphate participates in several biochemical reactions, primarily involving its role as a substrate for various enzymes:

  1. ADP-Ribosylation:
    • It serves as a donor molecule for ADP-ribosylation reactions, where it transfers its ADP-ribose unit to target proteins or nucleic acids.
  2. Dephosphorylation:
    • Enzymes such as phosphatases can remove the phosphate group from ADP-D-ribose 2'-phosphate, converting it back to ADP-ribose or further down to ribose .

Technical Details

The kinetics and specificity of these reactions depend on factors such as enzyme concentration, substrate availability, and environmental conditions (pH, temperature).

Mechanism of Action

Process

The mechanism by which ADP-D-ribose 2'-phosphate exerts its effects typically involves:

  1. Binding to Target Molecules:
    • The compound binds to specific proteins or nucleic acids through hydrogen bonding and electrostatic interactions.
  2. Modification:
    • Following binding, it facilitates conformational changes or functional modifications in target molecules that lead to altered biological activity.

Data

Studies have shown that modifications introduced by ADP-ribosylation can affect protein function, localization, and interactions with other cellular components .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water; solubility may vary with pH
  • Melting Point: Specific melting point data is not widely available but is typically stable under physiological conditions.

Chemical Properties

Applications

Scientific Uses

ADP-D-ribose 2'-phosphate has several important applications in scientific research:

  1. Biochemical Studies:
    • Used as a substrate for studying enzyme kinetics and mechanisms involved in ADP-ribosylation.
  2. Cellular Signaling Research:
    • Investigated for its role in cellular signaling pathways related to DNA damage response and repair mechanisms.
  3. Drug Development:
    • Potential use in developing inhibitors targeting poly(ADP-ribose) polymerases for cancer therapy .
  4. Labeling Studies:
    • Employed in labeling studies using isotopically labeled precursors for nuclear magnetic resonance spectroscopy analysis .
Biosynthetic Pathways and Precursor Relationships

The biosynthesis of ADP-D-ribose 2'-phosphate is intricately linked to NAD⁺ metabolism and the enzymatic activities of ADP-ribosyltransferases (ARTs) and kinases. This pathway involves sequential modifications of nucleotide precursors, with stringent substrate specificity governing key steps.

Enzymatic Synthesis via ADP-Ribosyltransferases and Kinases

ADPR-2'P is generated through a two-step enzymatic cascade:1. Initial ADP-ribosylation: ADP-ribosyltransferases (ARTs) catalyze the transfer of ADP-ribose from β-nicotinamide adenine dinucleotide (NAD⁺) onto acceptor proteins, nucleic acids, or metabolites. This reaction cleaves the N-glycosidic bond in NAD⁺, releasing nicotinamide and forming a covalent N-, O-, or S-glycosidic linkage between ADP-ribose and the target molecule [2] [6] [9]. The human ART superfamily comprises 22 members divided into two structural clades:- ARTCs (clade 2): Extracellular or membrane-associated enzymes with R-S-E motifs, primarily catalyzing mono-ADP-ribosylation (MARylation) [2] [9].- ARTDs (clade 1): Intracellular enzymes (historically termed PARPs) with H-Y-E/D/Q motifs. These are subdivided into poly-ARTDs (e.g., ARTD1/PARP1, ARTD2/PARP2, ARTD5/TNKS1, ARTD6/TNKS2) and mono-ARTDs (e.g., ARTD7/PARP15, ARTD10/PARP10) based on their capacity to synthesize polymers (PARylation) or single ADP-ribose units [2] [7] [9]. ARTD1, the founding member, undergoes DNA damage-induced activation, leading to extensive auto-PARylation and PARylation of histones (H1, H2B) and DNA repair factors (XRCC1, APLF) [9].

  • 2'-Phosphorylation: Following ADP-ribosylation, specific kinases phosphorylate the 2'-hydroxyl group of the terminal ribose in ADP-ribose or protein-conjugated ADP-ribose. While the precise kinase(s) responsible for ADPR-2'P synthesis remain incompletely characterized, candidates include ribose-specific kinases analogous to those acting on other nucleotide sugars. This phosphorylation step yields ADPR-2'P either as a free molecule or as a post-translationally modified residue on target proteins [1] [5].

Table 1: Key Enzyme Classes in ADPR-2'P Biosynthesis

Enzyme ClassRepresentative MembersCatalytic ActivityPrimary LocalizationKey Motif
ARTCs (Clade 2 ARTs)ARTC1, ARTC2 (pseudogene in humans), ARTC3, ARTC4Mono-ADP-ribosylation (MARylation)Extracellular, membrane-boundR-S-E
ARTDs (Clade 1 ARTs)ARTD1/PARP1, ARTD2/PARP2Poly-ADP-ribosylation (PARylation)NucleusH-Y-E
ARTD5/TNKS1, ARTD6/TNKS2PARylationNucleus/CytoplasmH-Y-E
ARTD10/PARP10, ARTD7/PARP15Mono-ADP-ribosylation (MARylation)Nucleus/CytoplasmH-Y-Q (lacks catalytic Glu)
Kinases (putative)Unidentified specific 2'-kinases2'-Phosphorylation of ADP-riboseCytoplasm/NucleusN/A

Substrate Specificity in Ribose Phosphate Isomerization

The generation of ADPR-2'P relies critically on enzymes that distinguish between ribose isomers and phosphorylation states:

  • Ribose Conformation Selectivity: ADP-ribosyltransferases and processing kinases exhibit strict specificity for the D-ribofuranosyl configuration of ADP-ribose. Enzymes like human ARTDs utilize NAD⁺ where the nicotinamide ribose is in the β-D-ribofuranose form. Subsequent phosphorylation likely targets the 2'-OH of this same ribose ring. The 2'-phosphate introduces steric hindrance and electrostatic repulsion, potentially preventing this modified sugar from acting as a substrate for further poly-ADP-ribose chain elongation by ARTD1/2/5/6, which typically extend polymers from the 2'-terminal ribose of existing ADP-ribose units [1] [2] [9].
  • Phosphate Position Discrimination: Kinases responsible for the final step must specifically recognize the 2'-hydroxyl over the 3'-hydroxyl or the phosphate groups of ADP-ribose. This specificity is governed by the 3D architecture of the kinase’s active site, which must accommodate the bulky ADP moiety while precisely positioning the ribose 2'-OH for phosphotransfer. Enzymes like Nudix hydrolases (e.g., ADPR pyrophosphatases) further demonstrate selectivity for the phosphate configuration; they hydrolyze free ADP-ribose (producing AMP and ribose-5-phosphate) but exhibit significantly reduced activity towards ADPR-2'P due to the steric and charge interference from the 2'-phosphate group [3] [10]. This resistance to hydrolysis may contribute to ADPR-2'P stability and its distinct metabolic fate.

Role of Nucleotide-Sugar Oxoanion Intermediates in Biosynthesis

The enzymatic steps leading to ADPR-2'P involve reactive oxoanion intermediates crucial for catalysis:

  • ART Catalysis: During the initial ADP-ribose transfer, ARTs employ a dissociative Sₙ2 reaction mechanism. Cleavage of the N-glycosidic bond in NAD⁺ generates an oxocarbenium ion (ribo-oxacarbenium) intermediate on the ADP-ribose moiety. This highly electrophilic species is stabilized by interactions with key active site residues (e.g., the catalytic glutamate in ARTDs). Nucleophilic attack by an acceptor amino acid side chain (e.g., Glu, Asp, Arg, Ser) or water (yielding free ADP-ribose) forms the glycosidic bond. Mutagenesis studies (e.g., Glu to Gln mutations in ARTD1) can trap this intermediate, converting poly-ARTs into mono-ARTs [7] [9].
  • Kinase Catalysis: The 2'-phosphorylation step likely proceeds through a classic kinase mechanism involving a nucleophilic attack by the ribose 2'-oxygen on the γ-phosphate of ATP. This reaction involves a trigonal bipyramidal transition state (oxoanion intermediate) stabilized by divalent cations (Mg²⁺) within the kinase active site. The presence of the adjacent 1''-phosphate and the diphosphate bridge in ADP-ribose creates a region of high negative charge density, which the kinase active site must counterbalance to facilitate the phosphotransfer reaction specifically at the 2' position [1] [10]. The resulting 2'-phosphate group in ADPR-2'P significantly alters the molecule's charge distribution and metal-coordinating properties compared to ADP-ribose, influencing its interactions with potential receptor proteins or degradative enzymes like Nudix hydrolases.

Table 2: Key Intermediates and Chemical Properties in ADPR-2'P Biosynthesis

Intermediate/PropertyChemical CharacteristicsRole in ADPR-2'P PathwayEnzymatic Stabilization
Ribo-oxacarbenium IonElectrophilic, planar sp²-hybridized carbon at C1'' of riboseFormed during NAD⁺ cleavage by ARTs; attacked by nucleophileActive site Glu (ARTDs), Tyr, His; Mg²⁺ coordination
Phosphoryl Transition StatePentacoordinate phosphorus (γ-P of ATP)During 2'-phosphate transfer by kinaseMg²⁺ coordination, active site Arg/Lys residues
2'-Phosphate Group-2 charge at physiological pH; steric bulk near glycosidic bondBlocks poly-ADP-ribose elongation; alters substrate recognitionContributes to resistance against Nudix hydrolases (e.g., ADPRase) [10]

Properties

Product Name

ADP-D-ribose 2'-phosphate

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] hydrogen phosphate

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(35-38(25,26)27)9(23)6(33-14)2-32-39(28,29)37-40(30,31)36-15-10(24)8(22)5(1-21)34-15/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

OCOLIMYIUOUURJ-TYASJMOZSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(O4)CO)O)O)O)OP(=O)(O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)OP(=O)(O)O)N

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